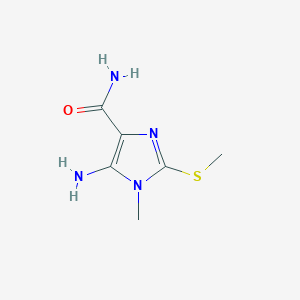

5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide

Descripción

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The base structure is identified as a 1H-imidazole ring system, which serves as the parent heterocycle for this substituted derivative. The numbering system for the imidazole ring begins with the nitrogen atom bearing the hydrogen as position 1, followed by sequential numbering around the five-membered ring structure.

The complete systematic name indicates several key structural features that define the molecule's identity. The "5-amino" designation specifies the presence of an amino group (-NH2) at position 5 of the imidazole ring. The "1-methyl" component indicates methylation of the nitrogen atom at position 1, while "2-(methylthio)" denotes the presence of a methylsulfanyl group (-SCH3) at position 2 of the heterocycle. Finally, the "4-carboxamide" suffix identifies the carboxamide functional group (-CONH2) located at position 4 of the imidazole ring.

Alternative nomenclature systems and synonyms for this compound include various Chemical Abstracts Service naming conventions and structural descriptors. The compound is also known by its registry number 52868-68-5, which provides a unique identifier in chemical databases. The systematic naming follows established protocols for heterocyclic chemistry, ensuring precise identification of the substitution pattern and functional group arrangement around the imidazole core structure.

The nomenclature complexity arises from the presence of multiple heteroatoms and functional groups, requiring careful application of priority rules for naming organic compounds. The imidazole ring system takes precedence as the parent structure, with substituents named according to their position and chemical nature. This systematic approach ensures unambiguous identification of the compound and facilitates communication within the scientific community regarding its structure and properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C6H10N4OS, representing a relatively complex heterocyclic structure with specific atomic composition. This formula indicates the presence of six carbon atoms, ten hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom within the molecular framework. The molecular weight is calculated as 186.23 grams per mole, positioning this compound within the range of small to medium-sized organic molecules suitable for various pharmaceutical applications.

The molecular composition analysis reveals several important structural characteristics that influence the compound's chemical behavior. The high nitrogen content, represented by four nitrogen atoms, indicates significant potential for hydrogen bonding interactions and coordination chemistry. Three of these nitrogen atoms are integral to the imidazole ring system, while the fourth nitrogen is part of the carboxamide functional group. This nitrogen-rich composition contributes to the compound's polar character and potential biological activity.

| Atomic Component | Count | Percentage by Mass | Functional Contribution |

|---|---|---|---|

| Carbon | 6 | 38.71% | Structural framework |

| Hydrogen | 10 | 5.41% | Solubility and stability |

| Nitrogen | 4 | 30.10% | Hydrogen bonding |

| Oxygen | 1 | 8.60% | Carboxamide functionality |

| Sulfur | 1 | 17.22% | Methylthio substitution |

The presence of sulfur in the methylthio group contributes significantly to the molecular weight and provides unique chemical properties compared to oxygen or nitrogen-containing analogs. The sulfur atom's larger atomic radius and different electronegativity compared to oxygen creates distinct steric and electronic effects within the molecule. The molecular weight of 186.23 g/mol falls within an optimal range for oral bioavailability according to pharmaceutical development guidelines, though this analysis focuses purely on structural characteristics.

The carbon-to-nitrogen ratio of 1.5:1 is relatively low compared to typical organic compounds, emphasizing the heterocyclic nature and nitrogen-rich character of this imidazole derivative. The molecular formula also indicates a degree of unsaturation consistent with the aromatic imidazole ring and the carbonyl group present in the carboxamide functionality. This unsaturation contributes to the compound's stability and potential for aromatic interactions in crystalline states or biological systems.

Structural Elucidation Through X-ray Crystallography

X-ray crystallography represents the definitive method for determining three-dimensional molecular structures and understanding intermolecular interactions in crystalline materials. For heterocyclic compounds like this compound, crystallographic analysis provides crucial information about bond lengths, bond angles, and spatial arrangements of functional groups that cannot be obtained through other analytical techniques.

The crystallographic investigation of imidazole derivatives typically reveals important structural features including the planar nature of the five-membered heterocyclic ring and the spatial orientation of substituent groups. X-ray diffraction techniques employ electromagnetic radiation with wavelengths comparable to interatomic distances, allowing for precise determination of atomic positions within the crystal lattice. The diffraction patterns obtained from crystalline samples provide quantitative data about unit cell parameters, space group symmetry, and molecular conformation.

Standard X-ray diffraction procedures involve mounting high-purity crystalline samples in specialized holders and exposing them to monochromatic X-ray radiation. The resulting diffraction patterns are analyzed to determine interplanar spacings and relative intensities, which are then compared with calculated values based on proposed structural models. For compounds containing multiple heteroatoms like nitrogen, oxygen, and sulfur, the electron density maps generated from crystallographic data provide clear identification of atomic positions and bonding arrangements.

The crystallographic analysis of substituted imidazoles often reveals interesting features such as hydrogen bonding networks, π-π stacking interactions, and conformational preferences of flexible substituent groups. In the case of this compound, the presence of multiple hydrogen bonding donors and acceptors (amino groups, carboxamide functionality) likely creates complex intermolecular interaction patterns within the crystal structure. The methylthio group orientation and its influence on crystal packing would be particularly important for understanding the solid-state properties of this compound.

Modern X-ray diffractometry equipment allows for comprehensive structural determination including precise bond lengths, bond angles, and torsional angles that define the molecular geometry. The data obtained from such analyses are essential for understanding structure-activity relationships and for designing related compounds with modified properties. The three-dimensional structural information also provides insights into potential binding modes and molecular recognition patterns that may be relevant for pharmaceutical applications.

Tautomeric Forms and Resonance Stabilization

Tautomerism represents a fundamental aspect of imidazole chemistry, involving the rapid equilibrium between different structural forms through the migration of hydrogen atoms and redistribution of electron density. The phenomenon of tautomerism in this compound involves several potential sites for hydrogen migration and electronic rearrangement, creating multiple possible tautomeric structures that exist in dynamic equilibrium.

The imidazole ring system inherently exhibits prototropic tautomerism due to the presence of two nitrogen atoms with different hybridization states and electronic environments. In unsubstituted imidazole, rapid tautomerization occurs between the 1H and 3H forms through hydrogen migration between the two nitrogen atoms. However, the methylation at position 1 in this compound restricts some tautomeric possibilities while creating new opportunities for electronic delocalization through the various substituent groups.

The amino group at position 5 introduces additional tautomeric considerations through possible resonance between amino and imino forms. The electron-donating nature of the amino group influences the electron density distribution within the imidazole ring, potentially stabilizing certain tautomeric forms over others. Computational studies using density functional theory methods have demonstrated that amino substituents on imidazole rings can significantly affect the relative stability of different tautomeric forms.

| Tautomeric Form | Key Structural Feature | Relative Stability Factors |

|---|---|---|

| Amino Form | -NH2 at position 5 | Electron donation to ring |

| Imino Form | =NH at position 5 | Reduced electron density |

| Carboxamide | -CONH2 at position 4 | Resonance stabilization |

| Enolic Form | Potential -OH formation | Intramolecular H-bonding |

The carboxamide group at position 4 participates in resonance stabilization through delocalization of electron density between the carbonyl carbon and the amide nitrogen. This resonance interaction affects the overall electronic structure of the molecule and may influence the preferred tautomeric forms. The methylthio substituent at position 2 acts as an electron-withdrawing group through inductive effects, which can alter the basicity of the ring nitrogen atoms and affect tautomeric equilibria.

Intramolecular hydrogen bonding between the amino group and the carboxamide functionality may stabilize specific conformational and tautomeric arrangements. Such interactions can significantly influence the preferred tautomeric forms in solution and may affect the compound's chemical reactivity and biological activity. The presence of multiple hydrogen bonding sites creates opportunities for complex hydrogen bonding networks that can stabilize particular tautomeric structures.

The study of tautomeric equilibria in heterocyclic compounds like this imidazole derivative requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and computational chemistry methods. The rapid exchange between tautomeric forms often occurs on timescales faster than conventional analytical measurements, requiring specialized techniques to characterize the relative populations of different tautomeric species. Understanding these tautomeric relationships is crucial for predicting the compound's behavior in different chemical environments and for designing related molecules with specific tautomeric preferences.

Propiedades

IUPAC Name |

5-amino-1-methyl-2-methylsulfanylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)9-6(10)12-2/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERGUBQVOHWPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1SC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650995 | |

| Record name | 5-Amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52868-68-5 | |

| Record name | 5-Amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide, commonly referred to as AMI, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10N4OS

- Molecular Weight : 174.23 g/mol

- CAS Number : 52868-68-5

AMI exhibits biological activity primarily through its interaction with various enzymes and receptors in cellular pathways. Its imidazole structure is crucial for its catalytic role in biological systems, particularly in enzymatic processes.

- Enzymatic Activity : AMI can act as a catalyst in acid-base reactions and nucleophilic substitutions, facilitating biochemical transformations essential for cellular metabolism .

- Anticancer Properties : Research indicates that AMI and its derivatives can inhibit tumor cell growth by disrupting microtubule assembly and inducing apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with AMI:

Case Studies

- Anticancer Activity : A study evaluated the effects of AMI on breast cancer MDA-MB-231 cells. Results showed that AMI significantly inhibited cell proliferation at concentrations as low as 1 µM, with an IC50 value of approximately 10 µM. Apoptosis was confirmed via increased caspase-3 activity, demonstrating its potential as a therapeutic agent against breast cancer .

- Microtubule Destabilization : In another investigation, AMI was shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in various cancer models. The compound's ability to bind to tubulin was highlighted as a key mechanism of its anticancer effects .

- Inhibition of Kinases : Research has indicated that AMI acts on multiple kinase pathways, including those involved in the regulation of cell growth and survival. It has been identified as a potential inhibitor of the EGFR signaling pathway, which is often dysregulated in cancers .

Aplicaciones Científicas De Investigación

Overview

Research has shown that 5-amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide possesses significant anticancer properties. It has been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Case Studies

A study published in the ACS Omega journal evaluated a series of compounds related to this imidazole derivative for their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug doxorubicin across several cancer types:

| Cancer Cell Line | Compound | IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|---|

| HCT-116 (Colorectal) | 7a | 6.1 | 24.7 |

| MCF-7 (Breast) | 7b | 7.9 | 64.8 |

| HepG2 (Liver) | 5f | 23.7 | 24.7 |

| A549 (Lung) | 7d | 58.7 | 58.1 |

These findings suggest that compounds derived from or related to this compound can be effective in targeting cancer cells and may lead to the development of new anticancer therapies .

Overview

Beyond anticancer properties, this compound has been explored for its ability to inhibit various enzymes, which is crucial in drug design for conditions like diabetes and metabolic disorders.

Enzyme Activity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism:

| Enzyme | Inhibition Type | Reference Compound |

|---|---|---|

| α-glucosidase | Competitive Inhibition | Acarbose |

| CDK-2 | Selective Inhibition | Roscovitine |

The selective inhibition of CDK-2 by certain derivatives suggests potential applications in developing treatments for cancer by modulating cell cycle progression .

Characterization Techniques

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds, ensuring that they meet the desired specifications for biological testing .

Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize potency.

- In vivo studies to assess pharmacokinetics and toxicity.

- Potential formulations for drug delivery systems.

Clinical Implications

The development of derivatives based on this compound could lead to novel therapeutic agents targeting various diseases, particularly cancers and metabolic disorders.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Differences

Key Observations :

- Bioactivity: DIC () demonstrates antitumor activity due to its triazeno group, which facilitates DNA alkylation. The target compound lacks this group but may exhibit different mechanisms due to its amino and methylthio substituents.

- Reactivity: The aldehyde in 4-Methyl-1H-imidazole-5-carbaldehyde () is highly reactive, enabling Schiff base formation, whereas the target compound’s carboxamide and amino groups favor hydrogen-bond-driven interactions .

- Synthesis : The target compound’s methylthio group can be replaced via nucleophilic substitution (e.g., with amines), as seen in for related 2-(methylthio)imidazoles.

Pharmacokinetic and Physicochemical Comparison

Table 2: Pharmacokinetic Properties

Key Observations :

- DIC’s triazeno group contributes to its rapid plasma clearance and CNS penetration, whereas the target compound’s polar groups (amino, carboxamide) likely reduce membrane permeability .

- Structural analogs like 1-Methyl-1H-imidazole-5-carbohydrazide () may share similar solubility profiles with the target compound due to hydrogen-bonding groups.

Crystallographic and Conformational Analysis

The crystal structure of 5-Amino-1-(2',3'-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide () reveals intramolecular hydrogen bonds (N–H···O) stabilizing the imidazole ring. Similar conformational rigidity is expected in the target compound due to its amino and carboxamide groups.

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide typically involves constructing the imidazole ring followed by selective introduction of the methylthio and amino substituents, and finally formation of the carboxamide group. The key challenges include:

- Regioselective substitution at the 2-position with methylthio group

- Introduction of amino group at the 5-position without affecting other substituents

- Conversion of carboxyl functionalities to carboxamide

Reported Synthetic Routes

While direct detailed synthetic procedures for this exact compound are limited in open literature, the preparation methods can be inferred from related imidazole derivatives and chemical supplier data.

Starting Materials

- 1-Methylimidazole derivatives

- Methylthiolating agents (e.g., methylthiol, methylthiol chloride)

- Aminating agents (e.g., ammonia or amines under controlled conditions)

- Carboxylation reagents or carboxamide precursors

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Imidazole ring formation | Cyclization to form 1-methylimidazole core | Glyoxal, methylamine, formaldehyde | Classical Debus-Radziszewski imidazole synthesis |

| 2 | Methylthio substitution at 2-position | Electrophilic substitution or nucleophilic substitution | Methylthiol or methylthiol chloride | Requires regioselective control |

| 3 | Amination at 5-position | Introduction of amino group | Ammonia or amine source | May involve nitration/reduction or direct amination |

| 4 | Carboxamide formation at 4-position | Conversion of carboxyl or ester to amide | Ammonia or amine, coupling reagents | Amidation under mild conditions |

Comparative Preparation Techniques

| Method | Advantages | Disadvantages | Applicability |

|---|---|---|---|

| Classical multi-step synthesis (cyclization, substitution, amidation) | Well-established, controllable | Multi-step, time-consuming | Suitable for lab-scale synthesis |

| Direct substitution on preformed imidazole | Fewer steps | Requires regioselectivity control, potential side reactions | Efficient if regioselectivity is achievable |

| Use of protected intermediates | High selectivity | Additional protection/deprotection steps | Useful for complex substitutions |

Research Findings and Notes

- No direct patents or literature specifically detail the preparation of this compound, but related imidazole synthesis methods are applicable.

- The methylthio group introduction often employs nucleophilic substitution on halogenated imidazole intermediates.

- Amino group introduction at the 5-position may require selective nitration followed by reduction or direct amination strategies.

- Carboxamide formation is typically achieved by amidation of carboxylic acid or ester precursors under mild conditions to avoid degradation of sensitive groups.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Conditions | Comments |

|---|---|---|---|

| Imidazole ring formation | Cyclization of aldehydes and amines | Acidic or neutral medium, reflux | Classical method |

| Methylthio substitution | Nucleophilic substitution | Room temperature to mild heating | Control of regioselectivity critical |

| Amination | Nitration + reduction or direct amination | Controlled temperature, reducing agents | Avoid overreaction |

| Amidation | Coupling with ammonia or amines | Mild heating, coupling agents | High yield expected |

Q & A

Q. What are the established synthetic routes for 5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide, and what are their critical reaction conditions?

The synthesis of this compound typically involves multi-step routes focusing on functional group transformations. Key methods include:

- Substitution reactions : Introducing the methylthio group at position 2 via nucleophilic substitution under basic conditions (e.g., using methylthiolate ions) .

- Ring formation : Cyclization of precursors like carboxamide derivatives under controlled pH (8–10) and temperature (60–80°C), often with bases such as potassium carbonate to stabilize intermediates .

- Protection/deprotection strategies : Temporary protection of the amino group during synthesis to prevent undesired side reactions, followed by acidic or basic cleavage .

Critical conditions include maintaining anhydrous environments for sulfur-containing intermediates and optimizing reaction times to minimize by-products like sulfoxides or over-oxidized species .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical validation employs:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.08) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio group at δ 2.5 ppm in ¹H NMR; carboxamide carbonyl at δ 165 ppm in ¹³C NMR) .

Certificates of Analysis (CoA) from suppliers often include identity, assay, and impurity profiles .

Q. What preliminary biological activities have been reported for this compound, and what model systems were used?

While direct studies are limited, structurally related imidazole derivatives exhibit:

- Antimicrobial activity : Against Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays .

- Enzyme inhibition : Potential interaction with purine biosynthesis enzymes (e.g., AICAR transformylase) in in vitro kinetic assays .

- Cellular cytotoxicity : Screening in HeLa cells (IC₅₀ > 100 µM) using MTT assays, suggesting moderate activity compared to analogs .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step syntheses, particularly for regioselectivity and by-product mitigation?

- Regioselective substitution : Use of bulky directing groups (e.g., tert-butyloxycarbonyl) to favor methylation at position 1 and thiolation at position 2 .

- By-product control :

- Oxidation suppression : Addition of antioxidants like ascorbic acid to prevent methylthio → sulfoxide conversion .

- Catalyst optimization : Palladium-mediated cross-coupling for precise functionalization, achieving yields >70% .

- Process intensification : Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 2 h) and improves purity .

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) to reduce false positives .

- Structural analogs : Compare activity with close derivatives (e.g., 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride) to isolate the methylthio group’s contribution .

- Mechanistic studies : Use knock-out models (e.g., AICAR transformylase-deficient cells) to confirm target engagement .

Q. What advanced techniques characterize novel derivatives of this compound?

- X-ray crystallography : Resolve crystal structures to confirm substituent geometry (e.g., dihedral angles between imidazole and carboxamide groups) .

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions for quality control .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of methylthio substitution on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.